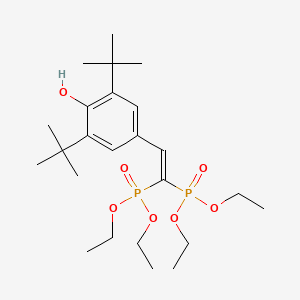
ニペコチン酸
概要
説明
科学的研究の応用
Nipecotic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various derivatives with potential therapeutic properties . In biology and medicine, nipecotic acid and its derivatives are investigated for their anticonvulsant and antidepressant activities . These compounds have shown promise in animal models for treating epilepsy and depression, making them potential candidates for new drug development . Additionally, nipecotic acid derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .
作用機序
生化学分析
Biochemical Properties
Nipecotic acid acts as a GABA reuptake inhibitor and has been used in research for diseases involving GABAergic neurotransmission dysfunction . It interacts with GABA transporters (GATs), which are key regulators of inhibitory neurotransmission through cellular uptake of GABA from the synaptic cleft . Nipecotic acid binds the transporter in the same way as GABA, together with the two Na+ ions and one Cl- ion .
Cellular Effects
Nipecotic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic neurotransmission . By inhibiting GABA uptake, it can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling . This can have various effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nipecotic acid exerts its effects at the molecular level primarily by inhibiting GABA transporters (GATs). It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion . This inhibits the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA and enhancing GABAergic signaling .
Metabolic Pathways
Nipecotic acid is involved in the GABAergic neurotransmission pathway . It interacts with GABA transporters (GATs), which are key enzymes in this pathway
Transport and Distribution
Nipecotic acid is transported and distributed within cells and tissues via GABA transporters (GATs) . It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion
Subcellular Localization
Gaba transporters, with which Nipecotic acid interacts, are known to be unevenly distributed within the synapses .
準備方法
ニペコチン酸は、さまざまな方法によって合成できます。 一般的な合成経路の1つは、末端アルデヒド官能基を持つN-アルキル置換基を示すニペコチン酸誘導体と三環式第二級アミンとの還元的アミノ化を含みます 。 この方法は、さまざまなスペーサーの長さと置換基を持つニペコチン酸誘導体の構築を可能にし、それらは生物学的活性を左右する可能性があります 。 ニペコチン酸の工業生産方法は、通常、同様の合成経路を大規模に行い、研究および医薬品への応用のための化合物の入手可能性を確保します。
化学反応の分析
ニペコチン酸は、酸化、還元、置換など、さまざまなタイプの化学反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と水素化リチウムアルミニウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ニペコチン酸の酸化により、ピペリジン-3-カルボン酸誘導体が生成される可能性があり、還元により、さまざまな置換ピペリジンが生成される可能性があります 。
科学研究への応用
ニペコチン酸は、科学研究に幅広く応用されています。 化学では、潜在的な治療特性を持つさまざまな誘導体を合成するための構成要素として使用されます 。 生物学および医学では、ニペコチン酸とその誘導体は、抗けいれん薬および抗うつ薬の活性を調べるために研究されています 。 これらの化合物は、てんかんと抑うつ症の治療における動物モデルで有望な結果を示しており、新規薬物の開発のための潜在的な候補となっています 。 さらに、ニペコチン酸誘導体は、特にアルツハイマー病などの神経変性疾患の文脈における神経保護効果について研究されています 。
類似化合物との比較
ニペコチン酸は、チアガビンやデラムシクランなどの他のGABA取り込み阻害剤と比較されることがよくあります 。 これらのすべての化合物が同様の作用機序を共有している一方で、ニペコチン酸は、その構造と特定の結合特性においてユニークです。 たとえば、チアガビンはより強力なGABA取り込み阻害剤ですが、化学構造と薬物動態のプロファイルが異なります 。 一方、デラムシクランは、主に不安解消薬として使用され、セロトニン受容体にも追加の効果があります 。 これらの違いは、ニペコチン酸の独自性とその特定の治療用途における潜在的な利点を強調しています。
結論
ニペコチン酸は、科学研究および治療用途において大きな可能性を秘めた汎用性の高い化合物です。 GABAの取り込みを阻害する能力は、神経学的障害の研究と新しい治療法の開発のための貴重なツールとなっています。 さまざまな合成経路と化学反応は、研究と産業におけるその有用性をさらに高めています。 研究が進むにつれて、ニペコチン酸とその誘導体は、てんかん、うつ病、その他の神経学的状態の患者に新たな希望をもたらす可能性があります。
特性
IUPAC Name |
piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870568 | |
| Record name | 3-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
498-95-3 | |
| Record name | Nipecotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIPECOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)





